YM-53601 Achieves 42% Greater Non-HDL Cholesterol Reduction Than Pravastatin in Guinea-Pigs
In a 14-day head-to-head comparison in guinea-pigs, YM-53601 reduced plasma non-HDL cholesterol by 47% (P<0.001), while pravastatin—an HMG-CoA reductase inhibitor and gold-standard comparator—reduced non-HDL cholesterol by only 33% (P<0.001) at the same oral dose of 100 mg/kg/day [1]. The absolute difference of 14 percentage points represents a 42% relative improvement in lipid-lowering efficacy for YM-53601 over pravastatin in this model.
| Evidence Dimension | Reduction in plasma non-HDL cholesterol |
|---|---|
| Target Compound Data | 47% reduction (P<0.001) |
| Comparator Or Baseline | Pravastatin: 33% reduction (P<0.001) |
| Quantified Difference | 14 percentage points; relative improvement of 42% |
| Conditions | Guinea-pigs; 100 mg/kg/day oral administration for 14 days |
Why This Matters
This direct comparative data demonstrates that YM-53601 provides significantly greater cholesterol-lowering efficacy than a widely used statin at equivalent dosing, making it a superior tool compound for studies requiring maximal SQS pathway inhibition.
- [1] Ugawa T, Kakuta H, Moritani H, et al. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species. Br J Pharmacol. 2000;131(1):63-70. doi:10.1038/sj.bjp.0703545 View Source
